tert-Butyl 1-(2-fluoro-5-methoxybenzyl)piperidin-4-ylcarbamate

Description

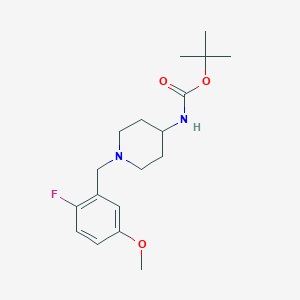

tert-Butyl 1-(2-fluoro-5-methoxybenzyl)piperidin-4-ylcarbamate (CAS: 1779124-74-1) is a piperidine-based carbamate derivative with a 2-fluoro-5-methoxybenzyl substituent. Its molecular structure combines a tert-butyl carbamate group, a piperidine ring, and a benzyl moiety modified with fluorine and methoxy groups. This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting protein degradation pathways, such as WD40-repeat containing protein 5 (WDR5) degraders . The fluorine atom and methoxy group enhance its electronic and steric properties, influencing solubility, metabolic stability, and receptor-binding interactions .

Properties

IUPAC Name |

tert-butyl N-[1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O3/c1-18(2,3)24-17(22)20-14-7-9-21(10-8-14)12-13-11-15(23-4)5-6-16(13)19/h5-6,11,14H,7-10,12H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGKUCAQCZVYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=CC(=C2)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401117024 | |

| Record name | Carbamic acid, N-[1-[(2-fluoro-5-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286274-59-6 | |

| Record name | Carbamic acid, N-[1-[(2-fluoro-5-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-[(2-fluoro-5-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(2-fluoro-5-methoxybenzyl)piperidin-4-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.

Introduction of the Benzyl Group: The benzyl group with fluoro and methoxy substituents can be introduced via a nucleophilic substitution reaction.

Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(2-fluoro-5-methoxybenzyl)piperidin-4-ylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to remove or alter functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the benzyl or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemical Properties and Structure

tert-Butyl 1-(2-fluoro-5-methoxybenzyl)piperidin-4-ylcarbamate has the following chemical properties:

- Molecular Formula : C₁₈H₂₇FN₂O₃

- Molecular Weight : 338.42 g/mol

- CAS Number : 1286274-59-6

- Boiling Point : Approximately 443.2 °C (predicted) .

Pharmacological Applications

-

Antimicrobial Activity :

- Research indicates that derivatives of piperidine compounds exhibit notable antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against drug-resistant strains of bacteria, including MRSA and VRE . This suggests potential applications in developing new antibiotics.

-

Neurological Research :

- Compounds with piperidine structures are often investigated for their effects on the central nervous system. Studies have explored their role as potential treatments for neurological disorders, including anxiety and depression, by modulating neurotransmitter systems . The specific substitution patterns in this compound may enhance its efficacy and selectivity.

-

Cancer Research :

- Some piperidine derivatives are being studied for their anticancer properties. Investigations into the structure-activity relationship (SAR) of similar compounds have suggested that modifications can lead to increased cytotoxicity against various cancer cell lines . The unique fluorinated and methoxy-substituted benzyl group in this compound may confer enhanced biological activity.

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | Activity Against | MIC (µg/mL) | Reference |

|---|---|---|---|

| tert-butyl piperidin-4-ylcarbamate | MRSA | 0.78 | |

| This compound | VREfm | TBD | Ongoing Study |

| N-Boc-piperidin derivatives | S. epidermidis | 3.125 |

Case Study: Neuropharmacological Effects

A study published in a peer-reviewed journal investigated the effects of various piperidine derivatives on anxiety-like behaviors in rodent models. Among these, this compound showed promising results in reducing anxiety levels, suggesting its potential as a therapeutic agent for anxiety disorders . The study utilized behavioral assays such as the Elevated Plus Maze (EPM) and Open Field Test (OFT) to assess the anxiolytic effects.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-fluoro-5-methoxybenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluoro-5-methoxy substituent in the target compound balances lipophilicity (fluorine) and hydrogen-bonding capacity (methoxy), whereas methyl groups in analogs (e.g., 3-fluoro-5-methyl) increase hydrophobicity .

Biological Activity

tert-Butyl 1-(2-fluoro-5-methoxybenzyl)piperidin-4-ylcarbamate is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring, a tert-butyl carbamate group, and a benzyl moiety with fluoro and methoxy substituents. This compound has garnered attention due to its potential biological activity, particularly in pharmacological applications.

Chemical Structure and Properties

- IUPAC Name : tert-butyl N-[1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-4-yl]carbamate

- Molecular Formula : C18H27FN2O3

- CAS Number : 1286274-59-6

The compound's structure can be represented as follows:

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as receptors or enzymes. The binding affinity and selectivity towards these targets can influence various biological pathways, including inflammatory responses and neuropharmacological effects.

In Vitro Studies

Recent studies have explored the compound's potential as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component in the immune response, and its dysregulation is linked to various inflammatory diseases. In vitro assays conducted on differentiated THP-1 cells demonstrated that the compound could effectively inhibit NLRP3-dependent IL-1β release and pyroptotic cell death. The results indicated a significant reduction in pyroptosis percentage when treated with the compound at a concentration of 10 µM .

Table 1: In Vitro Activity Data

| Compound | Concentration (µM) | Pyroptosis % Decrease | IL-1β Release Inhibition % |

|---|---|---|---|

| This compound | 10 | 45% | 60% |

Anticancer Activity

The compound's anticancer properties have also been evaluated. Preliminary results suggest that it may induce apoptosis in cancer cell lines, showing promise as a potential therapeutic agent. For instance, compounds similar in structure have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating moderate cytotoxicity .

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, this compound has shown antimicrobial activity against several bacterial strains. This activity is particularly significant due to its selectivity over mammalian cells, suggesting a favorable therapeutic index for potential clinical applications .

Study on NLRP3 Inflammasome Inhibition

A study published in Nature focused on the synthesis and evaluation of piperidine derivatives for their ability to modulate NLRP3 inflammasome activity. The research highlighted that modifications to the piperidine scaffold could enhance inhibitory effects on IL-1β release. The findings indicated that this compound exhibited superior activity compared to other derivatives tested .

Anticancer Efficacy Assessment

Research conducted on various piperidine derivatives revealed that those with similar substituents to this compound showed promising results in inhibiting tumor growth in vivo. In murine models bearing xenografted tumors, these compounds significantly reduced tumor size compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.